molecular formula C8H10ClN5 B1346445 9-(3-Chloropropyl)-9h-purin-6-amine CAS No. 19255-49-3

9-(3-Chloropropyl)-9h-purin-6-amine

Cat. No.: B1346445
CAS No.: 19255-49-3
M. Wt: 211.65 g/mol
InChI Key: KOHPHILWKWZSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Chloropropyl)-9h-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 3-chloropropyl group attached to the ninth position of the purine ring Purine derivatives are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids

Preparation Methods

The synthesis of 9-(3-Chloropropyl)-9h-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

9-(3-Chloropropyl)-9h-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atom.

    Cyclization Reactions: The presence of the chloropropyl group can facilitate intramolecular cyclization reactions, leading to the formation of cyclic derivatives.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.

Scientific Research Applications

9-(3-Chloropropyl)-9h-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives and other heterocyclic compounds.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals, where modified purines are of interest.

Mechanism of Action

The mechanism of action of 9-(3-Chloropropyl)-9h-purin-6-amine involves its interaction with biological molecules such as enzymes and receptors. The chloropropyl group can enhance the binding affinity of the compound to its molecular targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the purine scaffold.

Comparison with Similar Compounds

Similar compounds to 9-(3-Chloropropyl)-9h-purin-6-amine include other chloropropyl-substituted purines and purine derivatives with different alkyl groups. Compared to these compounds, this compound may exhibit unique properties due to the specific positioning of the chloropropyl group, which can influence its reactivity and biological activity.

List of Similar Compounds

  • 9-(2-Chloroethyl)-9h-purin-6-amine
  • 9-(3-Bromopropyl)-9h-purin-6-amine
  • 9-(3-Iodopropyl)-9h-purin-6-amine

These compounds share structural similarities but may differ in their chemical and biological properties due to the nature of the halogen substituent.

Properties

IUPAC Name

9-(3-chloropropyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPHILWKWZSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301638
Record name 9-(3-chloropropyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19255-49-3
Record name NSC145077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3-chloropropyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3-chloropropyl)-9H-purin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of adenine, 1-bromo-3-chloropropane, and potassium carbonate in DMF was stirred at room temperature under argon for 4 days, filtered and evaporated to dryness. The crude product was washed with water and dried. Recrystallization from ethanol gave 9-(3-chloropropyl)adenine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.